4-Chloro-N-(3-hydroxypropyl)cinnamamide

Anti-H. pylori Antimicrobial Cinnamamide SAR

4-Chloro-N-(3-hydroxypropyl)cinnamamide is a structurally distinct, N-substituted cinnamamide essential for CNS and antimicrobial SAR campaigns. A single methylene shift in the hydroxyalkyl chain from the validated 2-hydroxypropyl analog fundamentally alters pharmacology, requiring this compound as a non-interchangeable reference standard for anticonvulsant, antidepressant, and anti-H. pylori target validation studies.

Molecular Formula C12H14ClNO2
Molecular Weight 239.70 g/mol
CAS No. 43196-33-4
Cat. No. B14659490
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-Chloro-N-(3-hydroxypropyl)cinnamamide
CAS43196-33-4
Molecular FormulaC12H14ClNO2
Molecular Weight239.70 g/mol
Structural Identifiers
SMILESC1=CC(=CC=C1C=CC(=O)NCCCO)Cl
InChIInChI=1S/C12H14ClNO2/c13-11-5-2-10(3-6-11)4-7-12(16)14-8-1-9-15/h2-7,15H,1,8-9H2,(H,14,16)/b7-4+
InChIKeyIBPICLCQJXBWSS-QPJJXVBHSA-N
Commercial & Availability
Standard Pack Sizes1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

4-Chloro-N-(3-hydroxypropyl)cinnamamide (CAS 43196-33-4): Baseline Identity, Cinnamamide Class Assignment, and Core Physicochemical Profile for Procurement Decisions


4-Chloro-N-(3-hydroxypropyl)cinnamamide (CAS 43196-33-4; IUPAC: (E)-3-(4-chlorophenyl)-N-(3-hydroxypropyl)prop-2-enamide; molecular formula C₁₂H₁₄ClNO₂; molecular weight 239.70 g/mol) is a synthetic N-substituted cinnamamide derivative bearing a 4-chloro substituent on the aromatic ring and a 3-hydroxypropyl chain on the amide nitrogen . The cinnamamide scaffold is recognized as a privileged structure in medicinal chemistry, with documented anticonvulsant, analgesic, antimicrobial, and anticancer activities across numerous derivatives [1]. This compound occupies a distinct structural niche defined by two simultaneous features: para-chloro substitution on the phenyl ring (which QSAR studies have associated with enhanced anticonvulsant potency relative to unsubstituted analogs [2]) and the 3-hydroxypropyl N-substituent, a positional isomer of the more extensively characterized 2-hydroxypropyl variant [3].

Why 4-Chloro-N-(3-hydroxypropyl)cinnamamide Cannot Be Replaced by Generic Cinnamamide Analogs: The Pharmacological Consequences of Hydroxypropyl Positional Isomerism


Generic substitution among N-hydroxyalkyl cinnamamides is precluded by the steep structure–activity relationship (SAR) governing the position of the hydroxyl group on the N-alkyl chain. In the anti-Helicobacter pylori evaluation of 35 N-substituted cinnamamides, the 2-hydroxypropyl isomer (compound 8; MIC = 7.5 µg/mL) was identified as one of the three most potent derivatives, whereas the 3-hydroxypropyl isomer did not rank among the top candidates, demonstrating that a single methylene shift in the hydroxyl position can abrogate potent anti-H. pylori activity [1]. Similarly, in anticonvulsant screens, the 2-hydroxypropyl-4-chloro derivative (compound 3/11) yielded an ED₅₀ of 51.1 mg/kg in the corneal kindled mouse model and ED₅₀ MES = 55.58 mg/kg (mice, i.p.), with no comparable efficacy reported for the 3-hydroxypropyl positional isomer [2]. The QSAR literature further establishes that para-chloro substitution on the phenyl ring consistently enhances anticonvulsant activity relative to unsubstituted or para-methyl congeners, while the specific aminoalkanol chain architecture (branching, hydroxyl position, chain length) independently modulates both potency and the spectrum of pharmacological activity [3][4]. These data collectively confirm that 4-chloro-substituted cinnamamides with differing hydroxyalkyl chains are not functionally interchangeable and must be evaluated as distinct chemical entities for research or procurement purposes.

4-Chloro-N-(3-hydroxypropyl)cinnamamide: Quantitative Head-to-Head and Cross-Study Differentiation Evidence Against Closest Analogs


Anti-Helicobacter pylori Activity: The 2-Hydroxypropyl Isomer Is a Potent Inhibitor (MIC = 7.5 µg/mL); the 3-Hydroxypropyl Isomer Is Not Among the Top Three Active Compounds

In a systematic screen of 35 N-substituted cinnamamide derivatives against Helicobacter pylori reference strain ATCC 43504 using the agar disc-diffusion method, the 2-hydroxypropyl positional isomer—R,S-(2E)-3-(4-chlorophenyl)-N-(2-hydroxypropyl)prop-2-enamide (compound 8)—was identified as the most potent compound with an MIC of 7.5 µg/mL [1]. The 3-hydroxypropyl isomer (4-chloro-N-(3-hydroxypropyl)cinnamamide, the target compound) was not among the three most active derivatives identified in this study, indicating that the shift of the hydroxyl from the 2-position to the 3-position on the propyl chain substantially reduces anti-H. pylori potency [1]. This finding provides direct experimental evidence that these two positional isomers are not functionally equivalent and that procurement for anti-H. pylori research must distinguish between them.

Anti-H. pylori Antimicrobial Cinnamamide SAR

Anticonvulsant Activity in the Corneal Kindled Mouse Model: 2-Hydroxypropyl Isomer Shows ED₅₀ of 51.1 mg/kg; No Equivalent Efficacy Data Available for the 3-Hydroxypropyl Isomer

In the corneal kindled mouse model of epilepsy, the 2-hydroxypropyl isomer—R,S-(2E)-3-(4-chlorophenyl)-N-(2-hydroxypropyl)prop-2-enamide (compound 3)—demonstrated an ED₅₀ of 51.1 mg/kg (i.p.) [1]. In the same study, the 1-hydroxybutan-2-yl analog (compound 2) showed superior potency with an ED₅₀ of 25.7 mg/kg, while the o-methylphenyl analog (compound 1) had an ED₅₀ of 36.8 mg/kg [1]. The 3-hydroxypropyl isomer (target compound) was not included in this study and has no published anticonvulsant ED₅₀ data in any seizure model. Separately, in maximal electroshock (MES) and subcutaneous pentylenetetrazole (scPTZ) models, the 2-hydroxypropyl-4-chloro derivative (compound 11) was identified as one of three most active compounds among 22 tested derivatives, with ED₅₀ MES = 55.58 mg/kg, ED₅₀ scPTZ = 102.15 mg/kg, and ED₅₀ 6-Hz 44 mA = 51.27 mg/kg (mice, i.p.) [2].

Anticonvulsant Epilepsy Corneal kindling

QSAR-Derived Electronic Advantage of 4-Chloro Substitution: Para-Chloro on the Phenyl Ring Increases Anticonvulsant Activity Relative to Unsubstituted and 4-Methyl Congeners

Quantitative structure–activity relationship (QSAR) analysis of 35 cinnamamides using genetic algorithm-driven multiple regression identified the Hammett σ constant of phenyl ring substituents as a significant descriptor for anticonvulsant activity [1]. Specifically, the study concluded that substitution of 4-chloro groups (electron-withdrawing, σₚ = +0.23) for hydrogen atoms on the benzene ring would increase anticonvulsant activity [1]. This finding was corroborated by a later three-dimensional QSAR (CoMFA) study of 38 cinnamamides, which confirmed that electron-withdrawing substituents with small steric parameters enhance anticonvulsant potency [2]. In the 2017 structure–activity study of 22 (E)-N-cinnamoyl aminoalkanols, para-chloro substitution was found to be beneficial for anticonvulsant activity, whereas para-methyl substitution decreased activity, providing direct experimental validation of the QSAR predictions [3]. The target compound, 4-chloro-N-(3-hydroxypropyl)cinnamamide, possesses the para-chloro substituent that these studies identify as activity-enhancing.

QSAR Cinnamamide Anticonvulsant SAR

N-(3-Hydroxypropyl)cinnamamide (Non-Chlorinated Analog) Shows Antidepressant-Like Activity: 23.36% Reduction in Immobility at 10 mg/kg in the Forced Swim Test

The non-chlorinated analog of the target compound—N-(3-hydroxypropyl)cinnamamide (compound 3a)—was identified as the most promising compound in a series of N-palmitoylethanolamide derivatives evaluated for anticonvulsant and antidepressant activities. In the forced swim test (FST) in mice, N-(3-hydroxypropyl)cinnamamide significantly reduced immobility duration by 23.36% at a dose of 10 mg/kg compared with control (P < 0.01) [1]. This finding demonstrates that the N-(3-hydroxypropyl) chain, when attached to the cinnamamide core, can confer CNS activity independent of the 4-chloro substituent. The target compound (4-chloro-N-(3-hydroxypropyl)cinnamamide) combines this N-(3-hydroxypropyl) chain with the 4-chloro substituent that QSAR and experimental studies have shown to enhance anticonvulsant activity [2], potentially yielding a dual pharmacological profile that neither the non-chlorinated N-(3-hydroxypropyl) analog nor the 4-chloro-2-hydroxypropyl isomer can individually achieve.

Antidepressant Forced swim test N-(3-hydroxypropyl)cinnamamide

Physicochemical Differentiation: Density and Predicted Lipophilicity of the 3-Hydroxypropyl Isomer Versus the 2-Hydroxypropyl and 4-Hydroxycyclohexyl Analogs

The target compound has a reported density of 1.227 g/cm³ and a predicted boiling point of 489.3 °C at 760 mmHg . While experimental logP values are not available, the hydroxypropyl chain architecture directly influences lipophilicity and hydrogen-bonding capacity. In a systematic study of anticonvulsant cinnamamides, the lipophilicity parameter RM₀ (determined by reversed-phase thin-layer chromatography) for active compounds ranged from 1.390 to 2.219, and this range was identified as optimal for anticonvulsant CNS penetration [1]. The 3-hydroxypropyl substitution positions the hydroxyl group one carbon further from the amide nitrogen compared to the 2-hydroxypropyl isomer, which alters the intramolecular hydrogen-bonding geometry (N–H···O distance) and the overall molecular conformation, as established by crystallographic studies of related cinnamamide derivatives [2]. This conformational difference may affect target binding, metabolic stability, and physicochemical handling properties relevant to formulation and assay preparation.

Physicochemical properties Lipophilicity Cinnamamide

Cinnamamide Class-Level Safety Profile: Non-Mutagenicity and Low Cytotoxicity Observed in Close Structural Analogs (2-Hydroxypropyl and 1-Hydroxypropan-2-yl Derivatives)

Two close structural analogs of the target compound have undergone preliminary safety evaluation. R,S-(E)-N-(2-hydroxypropyl)-3-phenylprop-2-enamide (compound 3 in Gunia-Krzyżak et al. 2016, the non-chlorinated 2-hydroxypropyl analog) and R,S-(E)-N-(1-hydroxypropan-2-yl)-3-phenylprop-2-enamide (compound 1) were found to be non-mutagenic in the Ames test and non-cytotoxic on human hepatocellular carcinoma HepG2 cells [1]. In the anti-H. pylori study, the 2-hydroxypropyl-4-chloro derivative (compound 8) was evaluated in MTT viability and Ames tests and was reported as 'generally safe,' though it exhibited mutagenic activity at some tested concentrations [2]. These data suggest that cinnamamide derivatives with hydroxyalkyl N-substituents have a generally favorable preliminary safety profile, though the specific mutagenicity outcome may depend on the combination of phenyl ring substitution and aminoalkanol chain architecture.

Cytotoxicity Mutagenicity Safety evaluation

4-Chloro-N-(3-hydroxypropyl)cinnamamide: Evidence-Based Research and Industrial Application Scenarios Driven by Pharmacological Differentiation Data


CNS Drug Discovery: Positional Isomer Tool Compound for Profiling Hydroxypropyl Chain Architecture Effects on Anticonvulsant and Antidepressant Endpoints

The target compound is ideally suited as a positional isomer probe in CNS drug discovery programs exploring the structure–activity relationship of the N-hydroxyalkyl chain in 4-chloro-substituted cinnamamides. While the 2-hydroxypropyl isomer has validated anticonvulsant efficacy (ED₅₀ = 51.1 mg/kg in corneal kindled mice; ED₅₀ MES = 55.58 mg/kg) [1][2], the 3-hydroxypropyl isomer has no published anticonvulsant data, and its non-chlorinated counterpart demonstrated antidepressant-like activity in the forced swim test (23.36% immobility reduction at 10 mg/kg) [3]. Systematic head-to-head comparison of the 2-hydroxypropyl vs. 3-hydroxypropyl isomers in a panel of seizure models (MES, scPTZ, 6-Hz, corneal kindling) and behavioral despair models (FST, tail suspension test) would clarify whether the hydroxyl position on the propyl chain biases pharmacological activity toward anticonvulsant or antidepressant endpoints. The target compound is the essential 3-hydroxypropyl comparator required to complete this SAR matrix.

Anti-Helicobacter pylori Screening: Mapping the N-Substituent Pharmacophore for Potency Optimization

The Klesiewicz et al. (2018) study established that among 35 N-substituted cinnamamides, the 2-hydroxypropyl-4-chloro derivative (compound 8) was the most potent anti-H. pylori agent with MIC = 7.5 µg/mL against the ATCC 43504 reference strain, while the 3-hydroxypropyl isomer was not among the three most active compounds [4]. This result defines a steep SAR at the hydroxyl position on the N-alkyl chain. The target compound serves as a critical reference standard for expanded anti-H. pylori screening that systematically varies the hydroxyalkyl chain length and hydroxyl position (2-hydroxypropyl, 3-hydroxypropyl, 4-hydroxybutyl, etc.) to map the full pharmacophoric requirements for optimal antimicrobial potency. Procurement of the 3-hydroxypropyl isomer is essential to confirm the negative SAR and establish the boundary conditions for the hydroxyl position tolerance.

QSAR Model Building and Computational Chemistry: Extending the Cinnamamide Descriptor Space with an Under-Characterized Substitution Pattern

Published QSAR models for cinnamamide anticonvulsant activity have identified the Hammett σ constant of phenyl ring substituents and lipophilicity (logP/RM₀) as principal descriptors, with 4-chloro substitution consistently enhancing activity [5][6]. However, these models were developed using datasets dominated by 2-hydroxypropyl, 1-hydroxypropan-2-yl, and 1-hydroxybutan-2-yl aminoalkanol chains. The 3-hydroxypropyl substitution pattern is underrepresented in existing QSAR training sets. Incorporating experimental biological data for 4-chloro-N-(3-hydroxypropyl)cinnamamide into these models would expand the chemical descriptor space, improve model predictive power for linear vs. branched hydroxyalkyl chains, and potentially reveal nonlinear SAR effects at the hydroxyl position that current models cannot capture.

Analytical Method Development and Reference Standard Procurement: Chromatographic Differentiation of Positional Isomers

Because 4-chloro-N-(3-hydroxypropyl)cinnamamide is a positional isomer of the more extensively characterized 2-hydroxypropyl derivative (identical molecular formula C₁₂H₁₄ClNO₂, identical molecular weight 239.70 g/mol), the two compounds cannot be distinguished by mass spectrometry alone and require chromatographic separation (HPLC, UPLC, or GC) with appropriate stationary phase and mobile phase conditions . The target compound (density 1.227 g/cm³, predicted boiling point 489.3 °C) serves as an essential reference standard for developing and validating analytical methods capable of resolving these positional isomers in reaction monitoring, purity assessment, and metabolite identification workflows. Laboratories procuring both isomers for method development must have verified authentic standards of each to establish retention time and resolution parameters.

Quote Request

Request a Quote for 4-Chloro-N-(3-hydroxypropyl)cinnamamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.